3-(2-Chloro-ethyl)-benzo[d]isoxazole

synthetic intermediate nucleophilic substitution leaving group

3-(2-Chloroethyl)-benzo[d]isoxazole (CAS 59899-50-2) is a target-class-agnostic building block with a primary alkyl chloride on a two-carbon linker—geometrically isosteric to the tryptamine ethylamine side chain for 5-HT/TAAR ligand development. Rapid nucleophilic displacement enables parallel library synthesis; the benzisoxazole N–O bond serves as a bioreductive trigger for hypoxia-activated prodrugs. This scaffold has produced HIF-1α inhibitors (IC50 24 nM) and BET bromodomain inhibitors with confirmed BRD4(1) co-crystal binding. Priced ~14–41% below bromoethyl analogs with multi-supplier availability, optimized for cost-sensitive high-throughput medicinal chemistry.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
Cat. No. B8808724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-ethyl)-benzo[d]isoxazole
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)CCCl
InChIInChI=1S/C9H8ClNO/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2
InChIKeyJPVMSVAKHYEXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloro-ethyl)-benzo[d]isoxazole (CAS 59899-50-2): A 3-Substituted Benzisoxazole Building Block for Medicinal Chemistry and Tryptamine Analog Synthesis


3-(2-Chloro-ethyl)-benzo[d]isoxazole (IUPAC: 3-(2-chloroethyl)-1,2-benzisoxazole; molecular formula C9H8ClNO; MW 181.62 g/mol) is a heterocyclic building block belonging to the 1,2-benzisoxazole family . It features a chloroethyl substituent at the 3-position of the fused benzene–isoxazole ring system, providing a versatile electrophilic handle for nucleophilic displacement reactions. The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, underpinning clinically approved drugs including risperidone, paliperidone, iloperidone, and zonisamide [1]. Commercially, this compound is supplied at 95–98% purity with recommended storage at 2–8 °C under inert atmosphere, and is cataloged as a research-grade synthetic intermediate .

Why 3-(2-Chloro-ethyl)-benzo[d]isoxazole Cannot Be Replaced by Other 3-Substituted Benzisoxazoles: Reactivity, Linker Geometry, and Leaving-Group Identity


The 3-position substituent on the 1,2-benzisoxazole scaffold is the dominant determinant of the compound's chemical reactivity, synthetic utility, and downstream biological application. The benzisoxazole ring system itself can function as a leaving group under basic conditions via a concerted E2 elimination to yield o-cyanophenolate, a property that is exquisitely sensitive to the electronic character of the 3-substituent [1]. Compounds bearing a 3-substituent that can act as an electron-deficient leaving group decompose rapidly and irreversibly; thus, the identity of the leaving group (chloride vs. bromide vs. hydroxyl) and the length of the alkyl spacer (methyl vs. ethyl) fundamentally alter reaction kinetics, side-product profiles, and shelf stability [1]. Furthermore, the 3-(2-chloroethyl) derivative serves as the direct precursor to 3-(2-aminoethyl)-1,2-benzisoxazole — a tryptamine analog of pharmacological interest — a transformation that requires the specific combination of a primary alkyl chloride leaving group on a two-carbon linker to match the ethylamine side chain of the endogenous ligand [2]. Substituting a bromoethyl, hydroxyethyl, or chloromethyl analog would change the leaving-group aptitude, introduce competing elimination pathways, alter the linker geometry, or require additional activation steps, thereby compromising the efficiency and fidelity of this critical synthetic sequence.

3-(2-Chloro-ethyl)-benzo[d]isoxazole: Five Dimensions of Quantifiable Differentiation from Closest Analogs


Leaving-Group Reactivity: Optimized SN2 Displacement with Reduced Premature Hydrolysis Versus 3-(2-Bromoethyl)-1,2-benzisoxazole

The chloride leaving group of 3-(2-chloroethyl)-benzo[d]isoxazole (conjugate acid pKa ≈ -7) is approximately 100-fold less reactive than the bromide leaving group of 3-(2-bromoethyl)-1,2-benzisoxazole (conjugate acid pKa ≈ -9). This moderated leaving-group aptitude translates to reduced susceptibility to premature hydrolysis and base-catalyzed elimination side reactions during both storage and synthetic transformations [1]. The benzisoxazole system is itself susceptible to base-catalyzed decomposition via E2 elimination to o-cyanophenolate when the 3-substituent facilitates electron withdrawal; a leaving group that is too labile (bromide) accelerates this undesired pathway [1]. The chloroethyl derivative thus occupies a favorable reactivity window — sufficiently electrophilic for efficient SN2 amination (as demonstrated in its conversion to 3-aminoethyl-1,2-benzisoxazole) yet sufficiently stable for routine handling and storage at 2–8 °C under inert atmosphere .

synthetic intermediate nucleophilic substitution leaving group alkylation

Procurement Cost Efficiency: 3-(2-Chloroethyl)-benzo[d]isoxazole Versus Its 3-(2-Bromoethyl) Analog at the Gram Scale

A direct price comparison at the 1-gram scale reveals that 3-(2-chloroethyl)-benzo[d]isoxazole is approximately 14% less expensive than its bromoethyl analog, with even greater relative savings at smaller scales . The chloroethyl derivative is listed at $420/g (95% purity) from AChemBlock and is additionally available from multiple independent suppliers including Sigma-Aldrich (BLD Pharmatech, 98% purity), Alfa Chemistry (96% purity), and Leyan (98% purity), ensuring competitive pricing and supply chain resilience . In contrast, the bromoethyl analog (CAS 57148-67-1) is listed at $489/g (98% purity) from AKSci, with fewer supplier options .

chemical procurement cost analysis building block supply chain

Validated Precursor for Tryptamine Analog Synthesis: 3-(2-Chloroethyl)-1,2-benzisoxazole as the Key Intermediate to 3-Aminoethyl-1,2-benzisoxazole

In the foundational 1976 study by Uno et al., 3-chloroethyl-1,2-benzisoxazole (compound 20) was explicitly employed as the immediate precursor for the synthesis of 3-aminoethyl-1,2-benzisoxazole (compound 25), a designed tryptamine analog of 1,2-benzisoxazole [1]. This transformation relies on direct nucleophilic displacement of the chloride leaving group by ammonia or an amine nucleophile, a reaction that is enabled by the primary alkyl chloride motif on the two-carbon ethyl linker. The two-carbon spacer length is critical: it exactly matches the ethylamine side-chain geometry of tryptamine (2-(1H-indol-3-yl)ethan-1-amine), the endogenous neurotransmitter ligand being mimicked [1]. Neither the one-carbon chloromethyl analog (3-chloromethyl-1,2-benzisoxazole, synthesized via Boekelheide rearrangement in ~40% overall yield over 3 steps [2]) nor the 1-bromoethyl isomer can provide this precise molecular recognition geometry.

tryptamine analog CNS pharmacology neurotransmitter analog benzisoxazole synthesis

Non-Fluorinated Benzisoxazole Core Enables Broader Target Space Versus the 6-Fluoro Analog Optimized for Dopamine/Serotonin Receptors

The 6-fluoro-substituted analog, 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole, is a dedicated intermediate in the synthesis of risperidone and paliperidone — atypical antipsychotics whose pharmacology is centered on dopamine D2 and serotonin 5-HT2A receptor antagonism [1]. The electron-withdrawing fluorine atom at the 6-position is a critical pharmacophoric element for this receptor profile. In contrast, the non-fluorinated 3-(2-chloroethyl)-benzo[d]isoxazole lacks this structural bias, permitting exploration of a broader target space. The non-fluorinated benzo[d]isoxazole scaffold has demonstrated potent activity against diverse targets, including HIF-1α transcription inhibition (IC50 = 24 nM for optimized derivatives in HEK293T dual-luciferase reporter assays [2]) and BET bromodomain inhibition [3]. The absence of the 6-fluoro substituent also simplifies the synthetic route and reduces the cost of downstream analogs, as fluorination steps are eliminated.

medicinal chemistry scaffold versatility HIF-1α inhibition target diversity

Benzoisoxazole Moiety as a Bioreductively Activated Leaving Group: Prodrug Potential Distinct from Non-Benzisoxazole Alkyl Chlorides

The benzisoxazole ring system is not merely a passive scaffold but can function as a bioreductively activated leaving group, a property that distinguishes 3-(2-chloroethyl)-benzo[d]isoxazole from simple alkyl chlorides such as 2-chloroethylbenzene or 2-chloroethylindole. Jain and Kwon (2003) demonstrated that 1,2-benzisoxazole phosphorodiamidate prodrugs, incorporating the 2-(1,2-benzisoxazol-3-yl)ethyl moiety, undergo NADPH-dependent enzymatic reduction of the N–O bond to generate an imine intermediate, which hydrolyzes to a ketone, triggering base-catalyzed β-elimination of the cytotoxic phosphoramide mustard warhead [1]. These prodrugs (compounds 4, 9, and 12) were at least 3–5-fold more potent cytotoxins than control compounds 5 and 15 lacking the phosphoramide mustard group, confirming that the benzisoxazole moiety enables traceless bioreductive activation [1]. This mechanism is unavailable to simple alkyl chloride building blocks. The chloroethyl substituent on the benzisoxazole provides a second functional handle (alkyl chloride) orthogonal to the bioreductive N–O cleavage pathway, enabling sequential or orthogonal derivatization strategies not possible with non-halogenated benzisoxazoles.

prodrug design bioreductive activation anticancer hypoxia-selective

High-Impact Application Scenarios for 3-(2-Chloro-ethyl)-benzo[d]isoxazole Based on Quantitative Differentiation Evidence


Synthesis of Tryptamine–Benzisoxazole Chimeric Ligands for CNS GPCR and Monoamine Transporter Drug Discovery

As established by Uno et al. (1976), 3-(2-chloroethyl)-1,2-benzisoxazole is the direct synthetic precursor to 3-aminoethyl-1,2-benzisoxazole, a tryptamine analog [1]. The two-carbon ethyl linker of the chloroethyl group is geometrically isosteric with the ethylamine side chain of serotonin (5-hydroxytryptamine) and other tryptamine neurotransmitters, enabling the construction of chimeric ligands that combine the benzisoxazole heterocycle with the tryptamine pharmacophore. This scenario is relevant for CNS drug discovery programs targeting serotonin receptors (5-HT subtypes), monoamine transporters, and trace amine-associated receptors (TAARs) where the benzisoxazole core may confer improved metabolic stability or altered receptor subtype selectivity compared to the indole nucleus of endogenous tryptamines.

Diversifiable Building Block for Parallel Library Synthesis in Early-Stage Medicinal Chemistry

The chloroethyl group provides a single reactive electrophilic site for nucleophilic displacement with amines, thiols, alcohols, or stabilized carbanions, enabling rapid analog generation . Unlike the 6-fluoro analog, which is structurally biased toward the risperidone/paliperidone pharmacophore (D2/5-HT2A receptor space), the non-fluorinated 3-(2-chloroethyl)-benzo[d]isoxazole is a target-class-agnostic building block. It has been employed in the synthesis of benzo[d]isoxazole-based HIF-1α inhibitors achieving IC50 values of 24 nM [2] and BET bromodomain inhibitors with confirmed BRD4(1) co-crystal binding modes [3]. Combined with a procurement cost approximately 14–41% lower than the bromoethyl analog per unit mass and availability from multiple global suppliers, this compound is well-suited for high-throughput parallel synthesis workflows where cost-per-analog and supply reliability are critical operational parameters.

Hypoxia-Selective Anticancer Prodrug Platforms Exploiting Bioreductive Benzisoxazole N–O Bond Cleavage

The benzisoxazole heterocycle undergoes NADPH-dependent, cytochrome P450/P450 reductase-mediated N–O bond reduction to yield an imine intermediate that hydrolyzes to a ketone, triggering β-elimination of a phosphoramide mustard warhead [4]. Prodrugs based on this mechanism demonstrated 3–5-fold enhanced cytotoxicity over non-mustard controls [4]. The 3-(2-chloroethyl) substitution provides an additional, orthogonal functionalization site: the alkyl chloride can be used to install the phosphoramide mustard warhead or alternative cytotoxic payloads via nucleophilic displacement, while the benzisoxazole N–O bond serves as the bioreductive trigger. This dual functionality — bioreductive activation plus derivatizable electrophilic handle — is unavailable in conventional alkyl chloride prodrug carriers and positions 3-(2-chloroethyl)-benzo[d]isoxazole as a uniquely enabling intermediate for hypoxia-targeted oncology programs.

Mechanistic Probe for Studying the Benzisoxazole Leaving-Group System in Physical Organic Chemistry

Casey et al. (1973) established that the 3-benzisoxazolyl moiety behaves as a near-ideal, non-interacting anionic leaving group in E2 eliminations, with ΔH‡ values in the range of –35 to –39 kcal/mol for hydroxide-mediated decomposition to o-cyanophenolate [5]. 3-(2-Chloroethyl)-benzo[d]isoxazole, bearing a primary alkyl chloride on the carbon adjacent to the benzisoxazole C3 position, enables systematic physical organic studies comparing the relative leaving-group abilities of the benzisoxazole system versus chloride under various base/solvent conditions. This compound thus serves both as a synthetic intermediate and as a mechanistic probe for investigating competitive elimination pathways, a dual utility that is not shared by non-halogenated 3-alkyl-benzisoxazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Chloro-ethyl)-benzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.